molecular formula C26H24F3N7O3Se B2592131 Glutaminase-IN-1

Glutaminase-IN-1

Cat. No.: B2592131
M. Wt: 618.5 g/mol
InChI Key: KWZUDGWKTNIKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaminase-IN-1 is a derivative of CB839, known for its role as an allosteric inhibitor of kidney-type glutaminase (KGA). This compound has shown significant potential in inhibiting cancer cell growth by targeting glutaminase, an enzyme crucial for glutamine metabolism. By inhibiting glutaminase, this compound disrupts the metabolic processes essential for the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glutaminase-IN-1 involves several steps, starting with the preparation of the core structure, 1,3,4-selenadiazole This is achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Glutaminase-IN-1 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory properties. It may also participate in oxidation-reduction reactions during its synthesis and metabolic processes.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include selenourea, hydrazine derivatives, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound.

Major Products: The major product of these reactions is this compound itself, characterized by its potent inhibitory activity against kidney-type glutaminase. By-products are minimized through careful optimization of reaction conditions .

Scientific Research Applications

Glutaminase-IN-1 has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used to study enzyme inhibition and metabolic pathways involving glutamine. It serves as a tool to understand the role of glutaminase in various biochemical processes.

Biology: In biological research, this compound is employed to investigate the metabolic dependencies of cancer cells. It helps in elucidating the mechanisms by which cancer cells adapt to metabolic stress and how they can be targeted therapeutically.

Medicine: Medically, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit glutaminase makes it a promising candidate for disrupting the metabolic processes of cancer cells, thereby inhibiting their growth and proliferation.

Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies. Its role as a glutaminase inhibitor makes it a valuable compound for designing drugs that target metabolic pathways in cancer cells .

Mechanism of Action

Glutaminase-IN-1 exerts its effects by binding to an allosteric site on kidney-type glutaminase, thereby inhibiting its activity. This inhibition disrupts the conversion of glutamine to glutamate, a critical step in the metabolic processes of cancer cells. By blocking this pathway, this compound effectively starves cancer cells of the nutrients they need for growth and survival. The molecular targets involved include the active sites of glutaminase, and the pathways affected are those related to glutamine metabolism .

Comparison with Similar Compounds

    Telaglenastat (CB-839): Another potent glutaminase inhibitor with similar mechanisms of action.

    BPTES: A selective allosteric inhibitor of glutaminase with a different chemical structure.

    6-Diazo-5-oxo-L-norleucine (DON): An irreversible inhibitor of glutaminase with broader inhibitory effects on glutamine metabolism.

Uniqueness: Glutaminase-IN-1 is unique in its specific targeting of kidney-type glutaminase with high potency and selectivity. Unlike some other inhibitors, it has been optimized to enhance cellular uptake and anti-tumor activity, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-selenadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZUDGWKTNIKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N7O3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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